

# Certificate of Analysis for 1,7-Dimethyluric Acid-d3

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## Compound of Interest

Compound Name: 1,7-Dimethyluric Acid-d3

Cat. No.: B1140647

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## Technical Guide: 1,7-Dimethyluric Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile for **1,7-Dimethyluric Acid-d3**, a deuterated analog of the caffeine metabolite, 1,7-Dimethyluric Acid. This document is intended to serve as a detailed reference for researchers and professionals in drug development and metabolic studies, offering insights into its quality attributes and the methodologies for its analysis.

## Certificate of Analysis (Representative)

Below is a representative Certificate of Analysis, summarizing the key quality control data for a typical batch of **1,7-Dimethyluric Acid-d3**.

Table 1: Product Information

Parameter	Specification
Product Name	1,7-Dimethyluric Acid-d3
Catalog Number	USB-010634
Lot Number	B20251201
CAS Number	1189713-08-3[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> D <sub>3</sub> N <sub>4</sub> O <sub>3</sub> [2][3]
Molecular Weight	199.18 g/mol [1][2][3]
Synonyms	7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione[2][3]

Table 2: Analytical Data

Test	Method	Specification	Result
Appearance	Visual Inspection	Light Grey to White Solid[3]	Conforms
Purity (HPLC)	HPLC-UV	≥97.0%	99.2%
Identity ( <sup>1</sup> H NMR)	NMR Spectroscopy	Conforms to Structure	Conforms
Identity (Mass Spec)	ESI-MS	Conforms to Molecular Weight	Conforms
Isotopic Purity	Mass Spectrometry	≥98% Deuterium Incorporation	99.5%
Solubility	Visual Inspection	Soluble in DMSO[3]	Conforms
Melting Point	Capillary Method	>300°C[1][3]	Conforms

## Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of **1,7-Dimethyluric Acid-d3** is determined using a reversed-phase HPLC method with UV detection.

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C18, 4.6 x 150 mm, 5  $\mu$ m particle size.
- Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Formic Acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 287 nm[4].
- Injection Volume: 10  $\mu$ L.
- Procedure: A sample solution of known concentration (approximately 1 mg/mL in a suitable solvent like DMSO) is prepared and injected into the HPLC system. The peak area of the main component is integrated and compared to the total area of all peaks to calculate the purity.

## Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of **1,7-Dimethyluric Acid-d3** is confirmed by  $^1\text{H}$  NMR spectroscopy. The absence of a proton signal at the deuterated methyl position and the presence of other expected proton signals confirm the identity and isotopic labeling.

- Instrumentation: A 400 MHz NMR spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO- $\text{d}_6$ ).
- Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.

- Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The  $^1\text{H}$  NMR spectrum is acquired and analyzed for chemical shifts, multiplicities, and integrations, which are then compared to the expected spectrum for **1,7-Dimethyluric Acid-d3**.

## Identity and Isotopic Purity by Mass Spectrometry (MS)

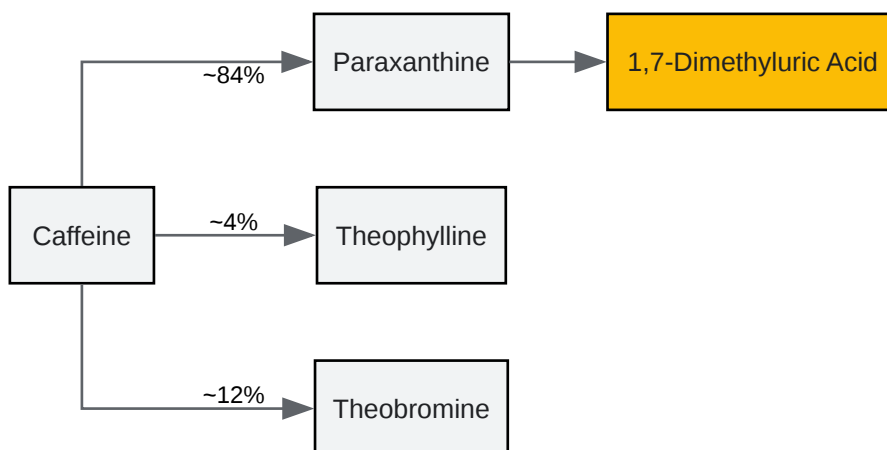
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight and assess the isotopic purity of the compound.

- Instrumentation: A mass spectrometer with an ESI source, typically coupled to an LC system.
- Ionization Mode: Positive or Negative ion mode can be used.
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the molecular ion is measured. For **1,7-Dimethyluric Acid-d3**, the expected  $[\text{M}+\text{H}]^+$  ion would be at  $m/z$  200.19. The relative abundance of this ion compared to the unlabeled species ( $[\text{M}+\text{H}]^+$  at  $m/z$  197.17) is used to calculate the isotopic purity.

## Visualizations

### Caffeine Metabolism Pathway

1,7-Dimethyluric acid is a key metabolite in the human metabolism of caffeine. The following diagram illustrates the metabolic pathway leading to its formation.<sup>[1][5]</sup>

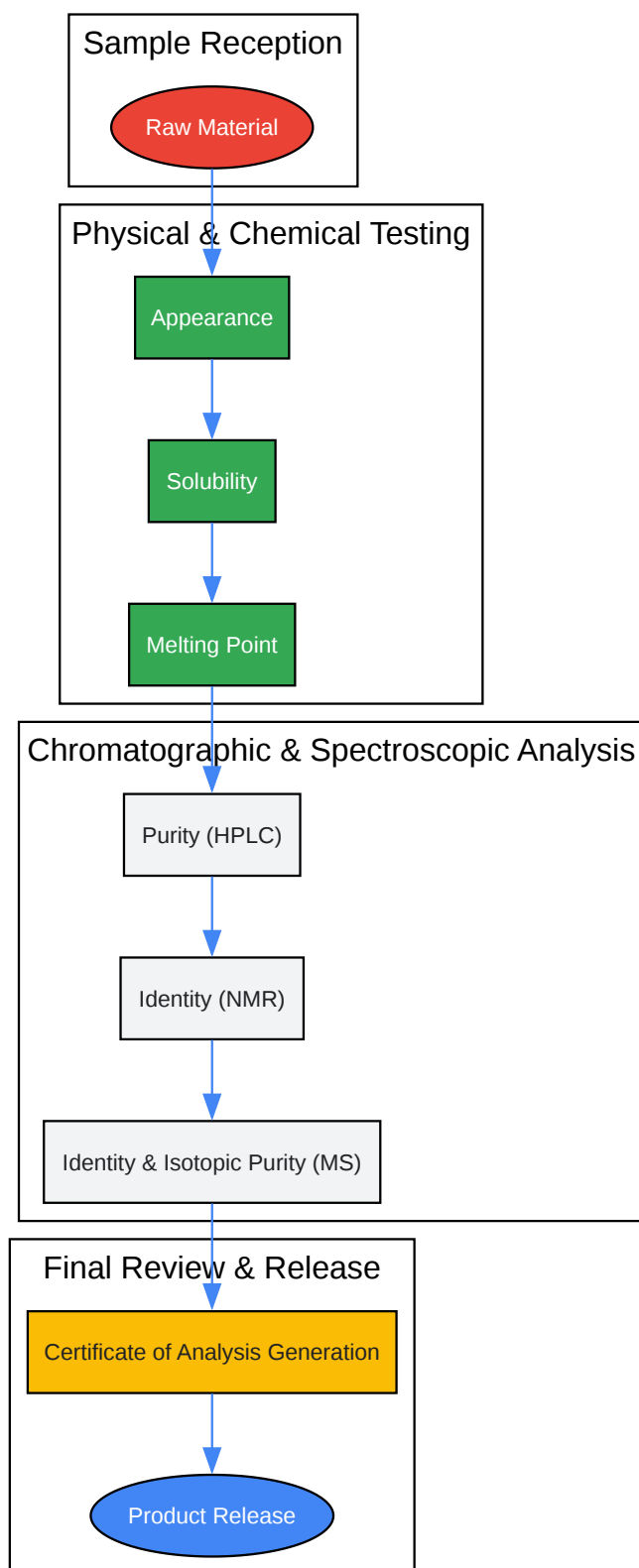


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*Caffeine Metabolism Pathway*

## Quality Control Workflow for 1,7-Dimethyluric Acid-d3

The following diagram outlines the typical workflow for the quality control analysis of a batch of **1,7-Dimethyluric Acid-d3**.



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## References

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